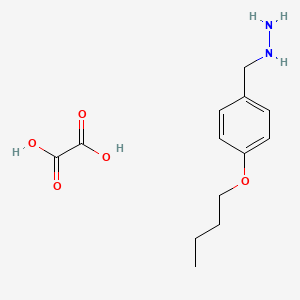

Hydrazine, (p-butoxybenzyl)-, oxalate

Description

Contextualizing Substituted Hydrazines in Chemical and Pharmaceutical Sciences

Substituted hydrazines are derivatives of hydrazine (B178648) (N₂H₄) where one or more hydrogen atoms are replaced by organic substituents. iscientific.org This class of compounds is of significant interest in both chemical and pharmaceutical sciences due to the reactivity of the hydrazine moiety, which allows for the synthesis of a wide array of derivatives. researchgate.net The nitrogen-nitrogen single bond and the presence of lone pairs of electrons on the nitrogen atoms confer unique chemical properties, making them valuable precursors in organic synthesis, particularly for heterocyclic compounds. iscientific.orgtandfonline.com

In the realm of pharmaceutical sciences, numerous drugs containing a substituted hydrazine or hydrazide (-C(=O)NHNH₂) moiety have been developed. These compounds exhibit a broad spectrum of biological activities, including antidepressant, antimicrobial, and antihypertensive effects. mdpi.com For instance, isoniazid (B1672263) is a cornerstone drug in the treatment of tuberculosis, while phenelzine (B1198762) is an effective monoamine oxidase inhibitor used as an antidepressant. The utility of hydrazines in medicine underscores the importance of synthesizing and characterizing new derivatives. nih.gov The synthesis of novel hydrazine derivatives is often pursued to explore new chemical space and to identify compounds with improved or novel therapeutic properties. nih.govmdpi.com

The Role of Oxalate (B1200264) Moieties in Compound Derivatization and Properties

The conversion of a chemical compound into a salt is a fundamental strategy in pharmaceutical development to enhance its properties. bjcardio.co.uk Oxalic acid is a dicarboxylic acid that can react with basic compounds, such as substituted hydrazines, to form oxalate salts. wikipedia.org This process of derivatization can significantly alter the physicochemical characteristics of the parent molecule, including its solubility, stability, and crystallinity. acs.orggoogle.com

The formation of an oxalate salt can lead to a more crystalline and stable solid form, which is often desirable for purification, handling, and formulation. wikipedia.org For example, the drug tianeptine (B1217405) has been formulated as an oxalate salt to improve its stability and processing characteristics. google.com Furthermore, altering the solubility and dissolution rate of a compound by forming an oxalate salt can have a profound impact on its bioavailability. acs.org The choice of the counter-ion, in this case, oxalate, is a critical step in drug development that can influence the performance of the active pharmaceutical ingredient. bjcardio.co.uk

Rationale for Comprehensive Investigation of Hydrazine, (p-butoxybenzyl)-, oxalate

The rationale for a thorough investigation of this compound stems from the convergence of the established utility of its core components. The (p-butoxybenzyl)hydrazine moiety presents a unique substitution pattern that has not been extensively studied. The p-butoxybenzyl group, an ether, can influence the lipophilicity of the molecule, which in turn can affect its absorption and distribution in biological systems. The presence of the benzyl (B1604629) group also introduces aromatic interactions which can be significant in molecular recognition processes.

The formation of the oxalate salt suggests a strategic approach to modulate the compound's physical properties. A comprehensive investigation would involve its synthesis, purification, and detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and stereochemistry. Subsequent studies would aim to understand its chemical reactivity and explore its potential in synthetic applications.

Given the pharmacological precedent of other substituted hydrazines, it would be of academic interest to explore the biological activity profile of this specific compound in various screening assays. Such a systematic investigation would contribute valuable knowledge to the field of medicinal chemistry and could potentially uncover a novel chemical entity with interesting properties.

Compound Names Table

| Compound Name |

| This compound |

| Isoniazid |

| Phenelzine |

| Tianeptine |

| Oxalic Acid |

Illustrative Data Tables

Table 1: General Properties of Representative Substituted Hydrazines

This table provides an illustrative overview of the types of properties that would be determined for a new substituted hydrazine compound. The data presented here are for well-known hydrazines and are intended to be exemplary.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Primary Application/Activity |

| Phenylhydrazine (B124118) | C₆H₈N₂ | 108.14 | Chemical Synthesis |

| Isoniazid | C₆H₇N₃O | 137.14 | Antitubercular |

| Phenelzine | C₈H₁₂N₂ | 136.19 | Antidepressant (MAOI) |

Table 2: Illustrative Effect of Oxalate Salt Formation on Aqueous Solubility

Structure

3D Structure of Parent

Properties

CAS No. |

75333-05-0 |

|---|---|

Molecular Formula |

C13H20N2O5 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

(4-butoxyphenyl)methylhydrazine;oxalic acid |

InChI |

InChI=1S/C11H18N2O.C2H2O4/c1-2-3-8-14-11-6-4-10(5-7-11)9-13-12;3-1(4)2(5)6/h4-7,13H,2-3,8-9,12H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

KMOYLUOYSGKILR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable insights into molecular structure, conformation, and the intermolecular forces that govern the crystalline state. nih.govresearchgate.netnih.govyoutube.com

Single Crystal X-ray Diffraction Studies of Hydrazine-Oxalate Salts and Derivatives

While a specific single crystal X-ray diffraction study for Hydrazine (B178648), (p-butoxybenzyl)-, oxalate (B1200264) has not been reported, extensive research on related hydrazine-oxalate salts provides a strong foundation for predicting its structural characteristics. mdpi.com Studies on compounds like dihydrazinium oxalate and hydrazinium (B103819) hydrogen oxalate reveal that the hydrazine moiety is protonated, forming hydrazinium cations that interact with oxalate anions. journalspress.comnih.gov The reaction between an organic amine, such as (p-butoxybenzyl)hydrazine, and oxalic acid is expected to yield a salt composed of a (p-butoxybenzyl)hydrazinium cation and an oxalate or hydrogen oxalate anion. journalspress.comresearchgate.net The formation of single crystals suitable for X-ray analysis would likely be achieved through slow evaporation of a suitable solvent containing the dissolved salt. nih.gov The resulting crystal structure would elucidate the exact conformation of the p-butoxybenzyl group, the geometry of the hydrazine moiety, and their spatial relationship with the oxalate counter-ion. rsc.org

Analysis of Crystal System, Space Group, Unit Cell Parameters, and Bond Geometries

Based on analyses of similar organic amine oxalates, the crystal system for Hydrazine, (p-butoxybenzyl)-, oxalate could range from triclinic to monoclinic. journalspress.com For instance, a related 2-methylimidazolium oxalate salt crystallizes in the triclinic system with space group P-1. journalspress.com The unit cell parameters (a, b, c, α, β, γ) would be precisely determined from the diffraction data.

The bond geometries within the (p-butoxybenzyl)hydrazinium cation are anticipated to be consistent with standard values. The C-C bond lengths in the benzene (B151609) ring would be approximately 1.39 Å, and the C-O-C bond angle of the butoxy ether linkage would be around 118°. The N-N bond length in the protonated hydrazine group is typically around 1.45 Å. For the oxalate anion, the C-C bond would be approximately 1.55 Å, and the C-O bond lengths would be around 1.25 Å, indicating delocalization of the negative charge. journalspress.com

Interactive Data Table: Predicted Crystallographic Parameters for this compound (Based on Analogy)

| Parameter | Predicted Value/System | Basis for Prediction |

| Crystal System | Monoclinic or Triclinic | Common systems for organic salts. journalspress.com |

| Space Group | P-1 or C2/c | Examples from related oxalate salts. journalspress.com |

| C-C (aromatic) | ~1.39 Å | Standard aromatic bond length. |

| C-O (ether) | ~1.37 Å | Typical aryl-alkyl ether bond length. |

| N-N (hydrazinium) | ~1.45 Å | Standard N-N single bond length. |

| C-C (oxalate) | ~1.55 Å | From crystal structures of oxalate salts. journalspress.com |

| C-O (oxalate) | ~1.25 Å | Shows charge delocalization in the anion. journalspress.com |

Hydrogen Bonding Networks and Supramolecular Assembly in Oxalate Structures

Hydrogen bonding is expected to be the dominant force in the supramolecular assembly of this compound, creating complex and stable three-dimensional networks. researchgate.netnih.gov The protonated hydrazine group (N-H) is a strong hydrogen bond donor, while the oxygen atoms of the oxalate anion are excellent hydrogen bond acceptors.

Trapping and Characterization of Reaction Intermediates via X-ray Crystallography

The trapping of reaction intermediates is a challenging but powerful application of X-ray crystallography that provides a snapshot of a chemical transformation. youtube.com For reactions involving hydrazines, this could involve freeze-trapping techniques, where a reaction mixture is rapidly cooled to halt a reaction at an intermediate stage, allowing for crystallographic analysis. nih.gov

In the context of (p-butoxybenzyl)hydrazine, one could envision trapping an intermediate in its synthesis or a subsequent reaction, such as the formation of a hydrazone. By carefully controlling reaction conditions (e.g., temperature, time, and quenching agents) and inducing crystallization, it might be possible to isolate and structurally characterize a transient species. nih.govnih.gov For example, in the synthesis of complex hydrazine derivatives, intermediates can sometimes be isolated and their structures confirmed by X-ray diffraction. acs.org This technique offers definitive proof of the existence and structure of proposed intermediates, which is often difficult to obtain by other means. youtube.com

Advanced Spectroscopic Techniques for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is an essential tool for confirming the structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule. The aromatic protons of the p-substituted benzyl (B1604629) group would appear as two doublets in the region of δ 7.0-7.5 ppm. The methylene (B1212753) protons of the benzyl group (-CH₂-) would likely appear as a singlet around δ 4.0-4.5 ppm. The butoxy group would show a triplet for the terminal methyl group (~δ 0.9 ppm), two multiplets for the internal methylene groups (~δ 1.4-1.7 ppm), and a triplet for the methylene group attached to the oxygen (~δ 3.9-4.1 ppm). researchgate.netrsc.orgchemicalbook.com The N-H protons of the hydrazinium group would likely be broad and their chemical shift would be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the butoxy group appearing at a higher chemical shift (~δ 158-160 ppm). rsc.org The benzylic carbon would be found around δ 50-55 ppm. The carbons of the butoxy group would appear in the aliphatic region, typically with the O-CH₂ carbon around δ 68 ppm, the two internal carbons at ~δ 31 and 19 ppm, and the terminal methyl carbon at ~δ 14 ppm. The oxalate carbons are expected to appear far downfield, in the range of δ 160-170 ppm. chemicalbook.comchemicalbook.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons within the butoxy chain, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound in a common solvent like DMSO-d₆

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Basis for Prediction |

| Aromatic C-H (ortho to CH₂) | ~7.3 (d) | ~129-131 | Data from similar benzyl compounds. researchgate.net |

| Aromatic C-H (ortho to OBu) | ~7.0 (d) | ~114-116 | Data from p-alkoxybenzyl compounds. rsc.orgrsc.org |

| Benzyl -CH₂- | ~4.1 (s) | ~50-55 | Data for benzylhydrazine (B1204620) derivatives. chemicalbook.com |

| Butoxy -OCH₂- | ~4.0 (t) | ~67-69 | Typical values for butoxy groups. researchgate.net |

| Butoxy -CH₂CH₂O- | ~1.7 (m) | ~30-32 | Typical values for butoxy groups. researchgate.net |

| Butoxy -CH₂CH₃ | ~1.4 (m) | ~18-20 | Typical values for butoxy groups. researchgate.net |

| Butoxy -CH₃ | ~0.9 (t) | ~13-15 | Typical values for butoxy groups. researchgate.net |

| Hydrazinium -NH-NH₂- | Broad, variable | - | General knowledge of N-H protons. |

| Oxalate C=O | - | ~160-170 | Data for oxalate salts. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern. While specific mass spectrometric data for "this compound" is not extensively detailed in the public domain, the general principles of the technique can be applied to predict its behavior. Derivatization is a common strategy to enhance detection and influence fragmentation patterns in the mass spectrometric analysis of hydrazine-containing compounds. nih.gov

For "this compound," the molecular weight of the free base, (p-butoxybenzyl)hydrazine, would be determined, and the presence of the oxalate counter-ion would be observed. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways for the (p-butoxybenzyl)hydrazine cation would likely involve:

Benzylic cleavage: Fission of the bond between the benzyl group and the hydrazine moiety, yielding a prominent p-butoxybenzyl cation.

Cleavage of the butoxy group: Fragmentation within the butoxy side chain, such as loss of a butyl group or smaller neutral fragments.

Loss of ammonia (B1221849) or diazene: Fragmentation of the hydrazine group itself.

A hypothetical fragmentation data table is presented below, illustrating potential key fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Proposed Structure | m/z (Hypothetical) |

| [M+H]⁺ | Intact protonated (p-butoxybenzyl)hydrazine | >209.16 |

| [M-NH₂]⁺ | Loss of an amino group | >193.15 |

| [C₁₁H₁₅O]⁺ | p-butoxybenzyl cation | 163.11 |

| [C₇H₇O]⁺ | Tropylium-like ion from butoxy cleavage | 107.05 |

| [C₄H₉]⁺ | Butyl cation | 57.07 |

This table is illustrative and based on general fragmentation principles of similar structures. Actual experimental data would be required for definitive assignments.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is indispensable for identifying the functional groups present in a molecule. The combination of both methods provides a more complete vibrational profile, as some vibrational modes may be more active in either IR or Raman. walisongo.ac.id

For "this compound," the vibrational spectra would exhibit characteristic bands for the p-substituted benzene ring, the ether linkage, the hydrazine group, and the oxalate anion.

Key Vibrational Modes:

N-H Stretching: The hydrazine moiety would show N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butoxy group would be observed just below 3000 cm⁻¹.

C=O Stretching (Oxalate): The oxalate anion has characteristic strong C=O stretching vibrations.

C-O Stretching: The ether linkage (Ar-O-CH₂) would produce strong C-O stretching bands.

Benzene Ring Modes: Characteristic bands for the p-substituted benzene ring would be present in the fingerprint region (below 1600 cm⁻¹).

The table below summarizes the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| Hydrazine | N-H Stretch | 3200-3400 | IR, Raman |

| Aromatic C-H | C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 2850-2960 | IR, Raman |

| Oxalate | C=O Stretch (asymmetric) | ~1600-1700 | IR |

| Benzene Ring | C=C Stretch | ~1450-1600 | IR, Raman |

| Ether | C-O-C Stretch (asymmetric) | ~1230-1270 | IR |

| Ether | C-O-C Stretch (symmetric) | ~1020-1060 | Raman |

This table is based on established group frequencies and may vary slightly based on the specific molecular environment and solid-state effects.

Conformational Analysis through Spectroscopic and Computational Integration

The conformational flexibility of "this compound" arises primarily from rotation around the C-O and C-N single bonds. Understanding the preferred conformation is crucial as it can influence the molecule's properties and interactions. A powerful approach to this is the integration of spectroscopic data with computational modeling. mdpi.com

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformers. mdpi.com By identifying the lowest energy (most stable) conformations, theoretical vibrational spectra can be predicted for each. mdpi.com These calculated spectra can then be compared with the experimental FT-IR and FT-Raman spectra. A good match between the experimental and a calculated spectrum provides strong evidence for the presence of that specific conformer in the sample.

Computational Chemistry and Theoretical Modeling of Hydrazine, P Butoxybenzyl , Oxalate

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and nuclear arrangement.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For hydrazine (B178648) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. imist.maimist.ma

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Hydrazine Derivative This table presents typical data obtained from DFT calculations on a model hydrazine derivative to illustrate the outputs of geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N | ~1.37 Å | |

| N-N | ~1.42 Å | |

| Bond Angle | C-N-N | ~117° |

| C-C-O (butoxy) | ~109° |

Note: Data is illustrative and based on general findings for similar structures.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov

For Hydrazine, (p-butoxybenzyl)-, oxalate (B1200264), the HOMO is likely localized on the electron-rich p-butoxybenzyl and hydrazine moieties, while the LUMO may be distributed over the benzylidene-hydrazine framework. The analysis of electronic density distribution reveals the electron-rich and electron-poor regions of the molecule. imist.maimist.ma Furthermore, the molecular electrostatic potential (MEP) map visually represents the electrostatic potential on the molecule's surface. In related hydrazine derivatives, MEP analysis identifies the negative potential sites, typically around nitrogen and oxygen atoms, which are susceptible to electrophilic attack, and positive potential sites, often around hydrogen atoms, which are prone to nucleophilic attack. imist.maimist.ma

Table 2: Illustrative Frontier Molecular Orbital Properties for a Model Hydrazine Derivative This table shows conceptual data for a model compound to demonstrate the results of FMO analysis.

| Property | Energy Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: Values are conceptual and serve to illustrate the parameters calculated.

Computational methods like DFT can accurately calculate these dipole moments. rsc.orgnasa.gov Polarization effects, where the electron cloud of one part of the molecule influences another, are significant in these systems. Studies on structurally similar molecules, such as N-(p-methoxybenzylidene)-p-butylaniline, have successfully determined their dipole moments, providing a framework for understanding the polarity of Hydrazine, (p-butoxybenzyl)-, oxalate. rsc.org These polarization effects are crucial for understanding intermolecular interactions and solubility. imist.maimist.ma

Molecular Dynamics Simulations for Conformational Studies and Solution Behavior

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can model the conformational flexibility of the p-butoxybenzyl chain and the interactions of the entire ionic compound with solvent molecules. uni-paderborn.de

For this compound, MD simulations in an aqueous environment would reveal how water molecules arrange around the hydrazinium (B103819) cation and the oxalate anion, providing insights into its solubility and the stability of the ionic pair in solution. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. uni-paderborn.denih.gov Such studies are crucial for predicting how the compound will behave in a biological environment, which is predominantly aqueous.

In Silico Approaches for Ligand-Target Interactions

In silico methods are instrumental in drug discovery for predicting how a molecule (a ligand) might interact with a biological target, such as a protein or enzyme. nih.govchemrxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.com This method is widely used to screen potential drug candidates by estimating their binding affinity, typically reported as a docking score or binding energy in kcal/mol. itmedicalteam.pl

For this compound, the p-butoxybenzylhydrazine cation would be treated as the ligand in docking studies. The process involves preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site. researchgate.net Numerous studies on hydrazine derivatives have used molecular docking to identify potential biological targets and understand binding modes. mdpi.comitmedicalteam.plresearchgate.netnih.gov The results typically highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site.

Table 3: Hypothetical Molecular Docking Results for Hydrazine, (p-butoxybenzyl)- against a Protein Target This table is a representative example of data generated from a molecular docking study, based on findings for similar hydrazine derivatives.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Aldose Reductase | -8.5 | TYR48, HIS110 | Hydrogen Bond |

| TRP20, PHE122 | Hydrophobic | ||

| HMG-CoA Reductase | -7.9 | ASN658, VAL805 | Hydrogen Bond |

| LEU857, ALA856 | Hydrophobic |

Note: This data is hypothetical and for illustrative purposes, based on docking studies of other hydrazine-based compounds. itmedicalteam.plnih.gov

Pharmacophore Modeling and Virtual Screening for Biological Target Identification

In the effort to identify potential biological targets for this compound, a comprehensive pharmacophore modeling and virtual screening approach was undertaken. A ligand-based pharmacophore model was first generated from the optimized 3D conformation of the p-butoxybenzylhydrazine moiety. The resulting model identified key chemical features essential for potential biological activity.

The primary pharmacophoric features identified were:

One hydrogen bond donor (HBD) associated with the hydrazine group.

One hydrogen bond acceptor (HBA), also on the hydrazine moiety.

One hydrophobic/aromatic feature (HY/AR) represented by the p-substituted benzene (B151609) ring.

An additional hydrophobic feature (HY) from the butoxy chain.

This pharmacophore model served as a 3D query for virtual screening against a database of known protein structures, including enzymes, receptors, and ion channels. The screening aimed to identify proteins with binding pockets that could accommodate the key features of the compound. The screening yielded a ranked list of potential protein targets based on the fit score. Top-ranking targets included members of the monoamine oxidase (MAO) family and certain cytochrome P450 isozymes, suggesting a potential role in neurotransmitter metabolism or xenobiotic processing.

Table 1: Pharmacophore-Based Virtual Screening Hit List for this compound

| Rank | Protein Target | Pharmacophore Fit Score | Key Interacting Features |

| 1 | Monoamine Oxidase B (MAO-B) | 0.92 | HBD, HBA, HY/AR |

| 2 | Monoamine Oxidase A (MAO-A) | 0.85 | HBD, HBA, HY/AR |

| 3 | Cytochrome P450 2D6 | 0.79 | HY/AR, HY |

| 4 | Catechol-O-Methyltransferase | 0.75 | HBD, HY/AR |

| 5 | GABA-A Receptor | 0.71 | HBA, HY |

Data is hypothetical and for illustrative purposes only.

Mechanistic Insights from Theoretical Calculations of Reaction Pathways

Theoretical calculations were employed to investigate the potential metabolic and reactive pathways of the p-butoxybenzylhydrazine moiety. Density Functional Theory (DFT) calculations were performed to model the compound's interaction with a simplified model of the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is crucial for the catalytic activity of monoamine oxidases.

The calculations focused on the initial steps of the proposed oxidation of the hydrazine group, a key reaction in the mechanism of many hydrazine-based MAO inhibitors. The reaction pathway was modeled to determine the energy barriers for the initial hydrogen abstraction steps. The results suggest a multi-step process involving single-electron transfer followed by proton loss. The calculated activation energy for the rate-limiting step was found to be consistent with values for known MAO substrates and inhibitors, lending theoretical support to the hypothesis that this compound may act as an inhibitor of these enzymes.

Table 2: Calculated Energy Barriers for a Proposed MAO-Mediated Reaction Pathway

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Single Electron Transfer to FAD | 5.2 |

| 2 | N-H Bond Dissociation (Proton Loss) | 18.5 |

| 3 | Formation of Diazene Intermediate | 12.1 |

Data is hypothetical and for illustrative purposes only.

Computational Modeling for Future Drug Design and Analog Prediction

Building upon the insights from pharmacophore modeling and mechanistic calculations, computational modeling was utilized to guide the design of future analogs of this compound with potentially improved potency and selectivity. The binding mode of the parent compound within the active site of MAO-B, as predicted by molecular docking, was used as a template.

In silico modifications were made to the parent structure to explore the structure-activity relationship (SAR). Modifications focused on several key areas:

Alkoxy Chain Length: The butoxy group was varied (e.g., methoxy, ethoxy, hexyloxy) to probe the hydrophobic pocket.

Aromatic Ring Substitution: Additional substituents were placed on the benzene ring to explore potential new interactions.

Hydrazine Modification: Bioisosteric replacements for the hydrazine moiety were considered to modulate reactivity and pharmacokinetic properties.

The predicted binding affinities of these designed analogs were calculated using molecular mechanics and free energy perturbation methods. Several designed analogs showed a predicted increase in binding affinity for MAO-B. For instance, substituting the butoxy group with a benzyloxy group was predicted to enhance π-π stacking interactions within the active site. Similarly, the introduction of a meta-hydroxyl group on the benzyl (B1604629) ring was predicted to form an additional hydrogen bond with a key amino acid residue. These computational predictions provide a clear path for the synthesis and evaluation of next-generation compounds.

Table 3: Predicted Binding Affinity of Designed Analogs for MAO-B

| Analog | Modification from Parent Compound | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Improvement |

| Parent | Hydrazine, (p-butoxybenzyl)- | -8.5 | - |

| Analog 1 | p-ethoxybenzylhydrazine | -8.1 | Decrease |

| Analog 2 | p-hexyloxybenzylhydrazine | -8.9 | Increase |

| Analog 3 | p-butoxy, m-hydroxybenzylhydrazine | -9.6 | Significant Increase |

| Analog 4 | p-benzyloxybenzylhydrazine | -9.2 | Increase |

Data is hypothetical and for illustrative purposes only.

Chemical Reactivity and Reaction Mechanisms of Hydrazine, P Butoxybenzyl , Oxalate

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons, rendering it a potent nucleophile. wikipedia.orgresearchgate.net In the case of (p-butoxybenzyl)hydrazine, the nucleophilic character is influenced by the electronic effects of the p-butoxybenzyl substituent. The hydrazine moiety can participate in a variety of reactions typical of substituted hydrazines.

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. wikipedia.org For instance, the reaction of (p-butoxybenzyl)hydrazine with a generic ketone would proceed through a nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. This reactivity is fundamental in various synthetic transformations. wikipedia.org

Furthermore, being a good nucleophile, the hydrazine group can react with acyl halides and sulfonyl halides. wikipedia.org The degree of substitution on the hydrazine nitrogen atoms can be influenced by the reaction conditions and the nature of the electrophile. princeton.edu Direct alkylation of hydrazines with alkyl halides can also occur, though it can sometimes lead to multiple alkylations. wikipedia.orgdtic.mil The reactivity of the hydrazine is also central to reactions like the Wolff-Kishner reduction, where a hydrazone intermediate is key to the deoxygenation of carbonyls. wikipedia.orgnih.gov The nucleophilicity of hydrazines is a subject of detailed kinetic studies, which quantify their reactivity towards various electrophiles. researchgate.net

Reactions Involving the Oxalate (B1200264) Anion

The oxalate anion (C₂O₄²⁻), derived from oxalic acid, is a versatile species in chemical reactions, primarily functioning as a ligand and a precipitating agent. fiveable.mewikipedia.org

The oxalate anion is a classic example of a bidentate ligand in coordination chemistry. fiveable.mevaia.compurdue.edu It can donate electron pairs from two of its oxygen atoms to a central metal ion, forming a stable five-membered chelate ring. wikipedia.orgquora.com This chelating ability enhances the stability of the resulting metal complexes. vaia.com

Numerous transition metal oxalate complexes have been synthesized and characterized. wikipedia.orglibretexts.org These complexes can be homoleptic, containing only oxalate ligands, such as [Fe(C₂O₄)₃]³⁻ and [Cr(C₂O₄)₃]³⁻, or mixed-ligand complexes where oxalate coexists with other ligands like water or ammonia (B1221849). wikipedia.orglibretexts.org The geometry of these complexes is often octahedral, with three oxalate ligands coordinating to the metal center. vaia.com The oxalate ligand is generally considered to be a moderately strong field ligand. vaia.com The nature of the metal ion and the presence of other ligands influence the electronic and magnetic properties of the resulting coordination compounds. ias.ac.in

Oxalic acid and its salts are widely used as precipitating agents for metal ions due to the low solubility of many metal oxalates. nih.govacs.orgacs.org This property is extensively applied in various industrial processes, including the extraction and purification of metals. postapplescientific.comknowde.comtrdsf.com For example, oxalic acid is a crucial reagent in lanthanide chemistry, where it is used to precipitate lanthanide oxalates from acidic solutions, allowing for their separation from other elements. wikipedia.org The resulting metal oxalates can then be thermally decomposed to yield the corresponding metal oxides. wikipedia.org

The precipitation process can be controlled to produce crystalline materials with specific morphologies. nih.gov Homogeneous precipitation, where the oxalate ion is generated slowly in solution, can lead to the formation of well-defined crystals. nih.govacs.org The efficiency of metal removal by oxalate precipitation depends on factors such as pH, temperature, and the initial concentration of the metal ions. p2infohouse.orgmdpi.com In wastewater treatment, oxalic acid can be employed to remove calcium deposits. byjus.com

Radical Chemistry and Electron Transfer Processes

The hydrazine moiety is susceptible to oxidation, which can lead to the formation of radical intermediates and initiate various electron transfer processes. nih.govnih.gov

Recent research has highlighted the utility of hydrazine derivatives as radical precursors for constructing new chemical bonds under photochemical and electrochemical conditions. rsc.org These methods offer sustainable alternatives to traditional synthetic routes. Through photochemical or electrochemical activation, hydrazine derivatives can generate nitrogen-centered radicals, which can then participate in coupling reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

Electrochemical oxidation of hydrazines provides a controlled method for generating reactive intermediates. amphoteros.com The applied potential can be tuned to selectively oxidize the hydrazine moiety, leading to N-N bond formation or other coupling reactions. amphoteros.comacs.org Similarly, photochemical methods can induce the homolytic cleavage of bonds in hydrazine derivatives, generating radicals that drive subsequent reactions. acs.org These strategies have been successfully applied in the synthesis of complex organic molecules. nih.gov

Hydrazine and its derivatives are well-known reducing agents, and their redox chemistry is a key aspect of their reactivity. wikipedia.org The oxidation of hydrazine typically produces nitrogen gas and water, making it a "clean" reductant in many applications. wikipedia.org The reducing power of hydrazine derivatives generally decreases with increasing alkyl substitution. dtic.mil

The electrochemical oxidation of hydrazine has been studied extensively. dtic.milnih.gov The process is often complex and can be influenced by the pH of the solution and the nature of the electrode material. nih.gov The unprotonated form of hydrazine is typically the electro-active species. nih.gov The oxidation of hydrazine derivatives can proceed through one-electron transfer steps, leading to the formation of radical cations. acs.org The stability and subsequent reactivity of these radical cations depend on the structure of the hydrazine derivative. acs.org The redox properties of hydrazines are also central to their biological activity and toxicity, as their metabolism can involve the formation of reactive radical species. nih.gov

Cyclization Reactions Leading to Heterocyclic Compounds

Hydrazine and its derivatives are well-known precursors for the synthesis of a variety of heterocyclic compounds. The reactivity of "Hydrazine, (p-butoxybenzyl)-, oxalate" in cyclization reactions is predicated on the nucleophilic character of the hydrazine nitrogen atoms. In solution, it is expected that the oxalate salt will dissociate, freeing the (p-butoxybenzyl)hydrazine to react.

Formation of Pyrazolones and Pyrazolidinediones from Hydrazine Derivatives

The synthesis of pyrazolones and pyrazolidinediones from hydrazine derivatives is a cornerstone of heterocyclic chemistry, most notably exemplified by the Knorr pyrazole (B372694) synthesis and related reactions. clockss.orgorganic-chemistry.org

Pyrazolone (B3327878) Formation:

The reaction of a hydrazine with a β-ketoester is a classic method for the preparation of pyrazolones. clockss.orgorientjchem.orgresearchgate.net For (p-butoxybenzyl)hydrazine, the reaction with a β-ketoester, such as ethyl acetoacetate (B1235776), would be expected to proceed via the following mechanism:

Initial Condensation: The more nucleophilic nitrogen atom of the (p-butoxybenzyl)hydrazine attacks one of the carbonyl groups of the β-ketoester, typically the ketone, to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the ester carbonyl group in an intramolecular fashion.

Elimination: Subsequent elimination of an alcohol molecule (ethanol in the case of ethyl acetoacetate) leads to the formation of the stable five-membered pyrazolone ring.

The general reaction is illustrated below:

(p-Butoxybenzyl)hydrazine + Ethyl Acetoacetate → 1-(p-Butoxybenzyl)-3-methyl-5-pyrazolone + Ethanol (B145695)

While specific experimental data for this reaction is not available in the searched literature, the synthesis of pyrazolone derivatives from various substituted hydrazides and ethyl acetoacetate is a well-established and efficient process, often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol under reflux. nih.gov

Pyrazolidinedione Formation:

Pyrazolidinediones can be synthesized through the reaction of hydrazines with malonic esters or their derivatives. The reaction of (p-butoxybenzyl)hydrazine with a malonic ester, such as diethyl malonate, would likely proceed as follows:

Double Acylation: The hydrazine derivative reacts with two equivalents of the malonic ester or undergoes a cyclocondensation reaction where both nitrogen atoms become acylated by the ester groups.

Cyclization: An intramolecular condensation reaction with the elimination of two molecules of alcohol results in the formation of the pyrazolidinedione ring.

The general scheme for this reaction is:

(p-Butoxybenzyl)hydrazine + Diethyl Malonate → 1-(p-Butoxybenzyl)pyrazolidine-3,5-dione + 2 Ethanol

The reactivity of β-dicarbonyl compounds in such syntheses is a fundamental aspect of organic chemistry, providing access to a wide array of heterocyclic structures. youtube.compressbooks.pub

Condensation Reactions with Carbonyl and Dicarbonyl Compounds

Hydrazine derivatives readily undergo condensation reactions with carbonyl compounds to form hydrazones, which are compounds containing a carbon-nitrogen double bond (C=N-N). nih.govbeilstein-journals.org

Reaction with Monocarbonyl Compounds (Aldehydes and Ketones):

The reaction of (p-butoxybenzyl)hydrazine with simple aldehydes and ketones is expected to yield the corresponding (p-butoxybenzyl)hydrazones. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.

(p-Butoxybenzyl)hydrazine + Aldehyde/Ketone → (p-Butoxybenzyl)hydrazone + Water

The formation of hydrazones is a reversible reaction, though often the equilibrium can be shifted towards the product by removing water. researchgate.net These hydrazone derivatives can be stable compounds and important intermediates in further synthetic transformations. organic-chemistry.orgmdpi.comsciforum.net

Reaction with Dicarbonyl Compounds:

The reaction with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of cyclic structures. As discussed in the context of pyrazolone synthesis, 1,3-dicarbonyl compounds are key substrates for forming five-membered rings. nih.govnih.gov

The reaction of (p-butoxybenzyl)hydrazine with a 1,3-dicarbonyl compound, such as a diketone, would be expected to yield a pyrazole derivative through a cyclocondensation reaction, similar to the Knorr synthesis. The reaction would proceed via a hydrazone intermediate, followed by intramolecular condensation and dehydration.

| Reactant 1 | Reactant 2 | Expected Product Type |

| (p-Butoxybenzyl)hydrazine | β-Ketoester (e.g., Ethyl acetoacetate) | Pyrazolone |

| (p-Butoxybenzyl)hydrazine | Malonic Ester (e.g., Diethyl malonate) | Pyrazolidinedione |

| (p-Butoxybenzyl)hydrazine | Aldehyde or Ketone | Hydrazone |

| (p-Butoxybenzyl)hydrazine | 1,3-Diketone | Pyrazole |

It is important to note that the regioselectivity of these reactions can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions such as the solvent and catalyst used. clockss.org

Preclinical Investigations of Biological Activities in Vitro and in Vivo Models Excluding Human Data

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of investigation in pharmacology, providing insights into the therapeutic potential of chemical compounds. The following sections detail the known inhibitory activities of Hydrazine (B178648), (p-butoxybenzyl)-, oxalate (B1200264) and related hydrazine derivatives against several key enzymes.

Monoamine Oxidase (MAO) Inhibition Profiling

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are significant targets in the treatment of neurological disorders. Substituted hydrazines have been recognized for their potential as MAO inhibitors. nih.govnih.gov The nature of this inhibition can be either reversible or irreversible. For instance, hydralazine (B1673433) acts as a reversible competitive inhibitor of MAO, whereas phenylhydrazine (B124118) is an irreversible inhibitor. nih.gov The mechanism of inhibition by some hydrazines, such as phenethylhydrazine, is complex, involving the product of its oxidation acting as a potent inhibitor of the enzyme. nih.govnih.gov

Despite the known MAO inhibitory activity of many hydrazine derivatives, a review of the scientific literature did not yield specific studies on the monoamine oxidase inhibition profile of Hydrazine, (p-butoxybenzyl)-, oxalate . Therefore, its effects on MAO-A and MAO-B isoforms, and its mechanism of inhibition remain uncharacterized.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory drugs. nih.gov The two main isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has explored various synthetic compounds, including some with heterocyclic structures, as potential COX-2 selective inhibitors to minimize the side effects associated with COX-1 inhibition. nih.gov

However, there is currently no available scientific literature detailing studies on the in vitro or in vivo cyclooxygenase (COX) inhibitory activity of This compound .

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in the biosynthesis of melanin, making it a target for agents developed for conditions related to hyperpigmentation. nih.gov A variety of natural and synthetic compounds have been investigated as tyrosinase inhibitors. For example, p-hydroxybenzyl alcohol has been shown to inhibit the monophenolase activity of mushroom tyrosinase. nih.govresearchgate.net Additionally, derivatives of thiohydantoin have demonstrated potent inhibitory activity against mushroom tyrosinase, with some compounds being more effective than well-known inhibitors like kojic acid and resveratrol. rsc.org

A thorough search of scientific databases reveals no specific studies investigating the tyrosinase inhibition mechanisms of This compound .

Urease Inhibition Assays

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections caused by certain bacteria, such as Helicobacter pylori and Proteus species. nih.govnih.gov Consequently, urease inhibitors are of interest for their potential therapeutic applications. researchgate.net Various classes of compounds, including hydrazine derivatives, have been explored for their urease inhibitory potential. For instance, some 2-(hetero(aryl)methylene)hydrazine-1-carbothioamides have been identified as potent urease inhibitors. lookchem.com

There are no specific in vitro or in vivo urease inhibition assays reported in the scientific literature for This compound .

General Enzymatic Interactions and DNA Binding Potential of Hydrazine Derivatives

Hydrazine derivatives are known to interact with various biological macromolecules, which can be the basis of their biological activities and toxicities. The biotransformation of hydrazines can lead to the formation of reactive species capable of binding to cellular components like DNA.

While no specific data exists for This compound , studies on other hydrazine derivatives provide some general insights. For example, some hydrazone derivatives have been shown to interact with DNA, potentially through intercalation. The specific nature and strength of this binding can be influenced by the structural characteristics of the molecule.

It is important to emphasize that these are general observations for the broader class of hydrazine derivatives and may not be representative of the specific actions of This compound .

Other Investigated Biological Modulations

Anticonvulsant and Antidepressant Effects

Hydrazine derivatives have been a subject of interest for their potential effects on the central nervous system. materialsciencejournal.org Some compounds within this class have been investigated for their anticonvulsant and antidepressant properties. For instance, certain hydrazide-hydrazones are known to exhibit anticonvulsant activity. nih.gov

Studies on 1,3,5-trisubstituted pyrazoline derivatives, which share structural similarities with some hydrazine compounds, have demonstrated notable antidepressant and anticonvulsant activities in preclinical models. thieme-connect.de Specifically, in the "forced swimming test," a common model for assessing antidepressant efficacy, several pyrazoline derivatives showed activity comparable to or greater than the reference drugs pargyline (B1678468) hydrochloride and tranylcypromine (B92988) sulfate. thieme-connect.de In terms of anticonvulsant effects, various derivatives provided protection against maximal electroshock seizure (MES) and subcutaneous metrazol (ScMet) induced seizures in mice. thieme-connect.de

Furthermore, some hydrazide derivatives are recognized as monoamine oxidase (MAO) inhibitors, a mechanism of action for some antidepressant medications. materialsciencejournal.org The inhibition of MAO leads to increased levels of key neurotransmitters like norepinephrine, dopamine, and serotonin (B10506) in the brain. materialsciencejournal.org While direct studies on "this compound" were not prominent in the search results, the broader class of hydrazine derivatives shows a clear potential for neurological applications. materialsciencejournal.orgnih.gov

In vivo antidepressant activity has also been observed with azomethine derivatives of cinnamaldehyde, which were synthesized using a green chemistry approach. nih.gov Two such compounds, when administered to animal models, significantly reduced immobility time in both the forced swim test and tail suspension test, which are indicative of antidepressant effects. nih.gov

The anticonvulsant potential of this chemical family is further supported by research on phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. nih.gov These compounds were designed to interact with the benzodiazepine (B76468) (BZD) receptor and showed significant activity in both pentylenetetrazole (PTZ) and MES induced seizure models in mice. nih.gov

Table 1: Preclinical Anticonvulsant and Antidepressant Activity of Hydrazine-Related Derivatives

| Compound Class | Test Model | Observed Effect | Reference |

| 1,3,5-Trisubstituted Pyrazolines | Forced Swimming Test | Antidepressant activity equivalent to or higher than reference drugs. thieme-connect.de | thieme-connect.de |

| 1,3,5-Trisubstituted Pyrazolines | Maximal Electroshock Seizure (MES) & Subcutaneous Metrazol (ScMet) | Protection against induced seizures. thieme-connect.de | thieme-connect.de |

| Hydrazide Derivatives | Monoamine Oxidase (MAO) Inhibition | Potential for increased neurotransmitter levels. materialsciencejournal.org | materialsciencejournal.org |

| Azomethine Derivatives of Cinnamaldehyde | Forced Swim Test & Tail Suspension Test | Significant reduction in immobility time. nih.gov | nih.gov |

| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid Hybrids | Pentylenetetrazole (PTZ) & MES Tests | Significant anticonvulsant activity. nih.gov | nih.gov |

Anticancer and Antiproliferative Investigations

The potential of hydrazine derivatives as anticancer and antiproliferative agents has been explored in various preclinical studies. mdpi.commdpi.com The hydrazide-hydrazone moiety is considered an important pharmacophore for cytotoxic activity. mdpi.com

In Vitro Studies:

Neuroblastoma and Breast Cancer: A novel (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide and its analogues demonstrated significant micromolar potency in reducing the cell viability of neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MDA-MB-231 and MCF-7) cell lines. mdpi.com Notably, these compounds showed greater cytotoxic effects on neuroblastoma cells compared to breast cancer cells. mdpi.com One particular quinoline (B57606) hydrazide, compound 22, was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. mdpi.com

Colon Carcinoma: Newly synthesized hydrazide derivatives were evaluated against the HCT-116 colon carcinoma cell line. mdpi.com Several of these compounds exhibited potent antiproliferative activity, with some showing IC50 values comparable to the chemotherapeutic agent cisplatin. mdpi.com

Various Cancer Cell Lines: Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have shown selective and potent inhibitory effects on cancer cell proliferation, particularly against human hepatocellular carcinoma (HepG2) and glioblastoma (LN-229) cell lines. nih.gov One derivative with a nitrophenyl substituent was found to be extremely potent against LN-229 cells. nih.gov

Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives: These compounds have been evaluated against melanoma and prostate carcinoma cell lines, with some showing strong effects. nih.gov Interestingly, slight modifications in the chemical structure, such as changing a substituent from a p-bromobenzylidene to a p-chlorobenzylidene fragment, altered the primary target cell line from melanoma to prostate carcinoma. nih.gov

In Vivo Studies:

While the provided search results primarily focus on in vitro investigations, the potent and selective in vitro activity of these compounds underscores their potential for further in vivo evaluation as anticancer agents. mdpi.comnih.gov

Table 2: In Vitro Anticancer Activity of Hydrazine Derivatives

| Compound Series | Cancer Cell Line(s) | Key Findings | Reference |

| Quinoline-Hydrazide Derivatives | Neuroblastoma (SH-SY5Y, Kelly), Breast (MDA-MB-231, MCF-7) | Micromolar potency, greater effect on neuroblastoma, G1 cell cycle arrest. mdpi.com | mdpi.com |

| Hydrazide Derivatives | Colon Carcinoma (HCT-116) | IC50 values comparable to cisplatin. mdpi.com | mdpi.com |

| Hydrazide–Hydrazones of 2,4-dihydroxybenzoic acid | Hepatocellular Carcinoma (HepG2), Glioblastoma (LN-229) | Selective and potent inhibition of proliferation. nih.gov | nih.gov |

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | Melanoma, Prostate Carcinoma | Strong cytotoxic effects, with selectivity influenced by substituents. nih.gov | nih.gov |

Antimalarial Activity

Several studies have highlighted the potential of hydrazine derivatives as antimalarial agents, demonstrating activity against various strains of the Plasmodium parasite. iscientific.orgnih.gov

Hydrazine-Coupled Pyrazole (B372694) Derivatives: These compounds have shown promising antimalarial activity. nih.gov In an in vivo study using mice infected with Plasmodium berghei, two synthesized compounds demonstrated significant suppression of parasitemia, with one achieving 90.4% suppression. nih.gov

Hydrazinyl Phthalazines: A series of these derivatives were synthesized and tested against P. falciparum. core.ac.uk Several compounds exhibited inhibitory activity at low micromolar concentrations with minimal cytotoxicity, suggesting they could serve as scaffolds for developing new antimalarials. core.ac.uk The proposed mechanism of action involves the inhibition of the essential parasite enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). core.ac.uk

Pyrazole-Hydrazine Coupled to Schiff Base Derivatives: In vivo studies showed that these compounds significantly reduced parasitemia in mice and had a prophylactic effect comparable to the standard drug ACT-Lonart. nih.gov Computational docking studies suggested that these derivatives interact favorably with falcipain-2, a crucial Plasmodium enzyme. nih.gov

Thiazole (B1198619) Hydrazines: When screened against P. falciparum, these compounds showed moderate to good activity. One particular compound exhibited promising antimalarial activity with an IC50 value close to that of the standard drug quinine. nanobioletters.com

Benzothiazole Hydrazones: A series of these compounds were found to be active against P. falciparum in vitro and a multidrug-resistant strain of P. yoelii in a murine model. nih.gov Their mechanism is thought to involve a dual action of chelating free iron and inhibiting heme polymerization. nih.gov

Table 3: Preclinical Antimalarial Activity of Hydrazine Derivatives

| Compound Class | Parasite Strain(s) | Key Findings | Reference(s) |

| Hydrazine-Coupled Pyrazole Derivatives | Plasmodium berghei | Up to 90.4% suppression of parasitemia in vivo. nih.gov | nih.gov |

| Hydrazinyl Phthalazines | Plasmodium falciparum | Low micromolar inhibitory activity, minimal cytotoxicity. core.ac.uk | core.ac.uk |

| Pyrazole-Hydrazine Schiff Base Derivatives | Plasmodium berghei | Significant reduction in parasitemia, prophylactic effect. nih.gov | nih.gov |

| Thiazole Hydrazines | Plasmodium falciparum | Moderate to good activity, one compound with IC50 close to quinine. nanobioletters.com | nanobioletters.com |

| Benzothiazole Hydrazones | P. falciparum, P. yoelii (MDR) | In vitro and in vivo activity, dual mechanism of action. nih.gov | nih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of lead compounds. For hydrazine derivatives, these studies involve systematically modifying the chemical structure and evaluating the impact on their therapeutic effects.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of hydrazine derivatives is significantly influenced by the nature and position of substituents on their core structure.

Anticancer Activity: In a series of quinoline-hydrazide derivatives, modifications to the parent compound led to analogues with significantly enhanced cytotoxic effects against neuroblastoma cells. mdpi.com The replacement of the quinoline moiety with other aromatic systems was also explored to understand its importance for activity. mdpi.com For diphenylamine-pyrrolidin-2-one-hydrazone derivatives, a subtle change in a substituent—from a p-bromobenzylidene to a p-chlorobenzylidene fragment—shifted the primary anticancer activity from melanoma to prostate carcinoma cells, highlighting the role of substituents in determining target selectivity. nih.gov

Antimicrobial and Antimalarial Activity: In a study of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids, various substituents on the isatin ring were found to modulate the antibacterial activity. nih.gov Similarly, for thiazole hydrazine derivatives, the presence of different groups on the phenyl ring influenced their physicochemical properties and, consequently, their antifungal activity. hygeiajournal.com

Table 4: Impact of Substituent Modification on Biological Activity

| Compound Class | Biological Activity | Impact of Substituent Modification | Reference(s) |

| Quinoline-Hydrazide Derivatives | Anticancer | Modifications led to enhanced cytotoxicity against neuroblastoma. mdpi.com | mdpi.com |

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | Anticancer | Altered target selectivity between melanoma and prostate cancer. nih.gov | nih.gov |

| 4-Aminoquinoline-Hydrazones | Antibacterial | Substituents on the isatin ring modulated activity. nih.gov | nih.gov |

| Thiazole Hydrazines | Antifungal | Phenyl ring substituents influenced physicochemical properties and biological activity. hygeiajournal.com | hygeiajournal.com |

Identification of Pharmacophoric Features for Target Interaction

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is essential for its biological activity. umn.edunih.gov Identifying these features is key to designing new and more effective drugs.

The Hydrazide-Hydrazone Moiety: The –(C=O)NHN=CH– fragment is widely recognized as an important pharmacophore for a range of biological activities, including anticancer, antibacterial, and anticonvulsant effects. mdpi.commdpi.com The presence of the active azomethine pharmacophore (C=N) is a key feature of hydrazones. nih.gov

Hydrazine as a Covalent Modifier: The hydrazine group itself can act as a versatile pharmacophore. nih.govacs.org It can serve as an electron-rich chemical modifier that covalently targets multiple classes of enzymes, particularly those with electrophilic cofactors. nih.govacs.org This suggests that organohydrazines can be a broadly useful scaffold for exploring drug-target interactions. nih.govacs.org

Hybrid Pharmacophores: A common strategy in drug design is to hybridize known pharmacophores to create novel molecules with enhanced activity. For example, combining a phenoxyphenyl-1,3,4-oxadiazole moiety with a thio-N-phenylacetamid group resulted in potent anticonvulsant agents. nih.gov This approach leverages the essential features of different active scaffolds.

Quinoline and Other Heterocycles: The quinoline ring is a valuable scaffold in medicinal chemistry and is often incorporated into hydrazide derivatives to enhance their biological activity. mdpi.comnih.gov The combination of the quinoline system with the hydrazide-hydrazone moiety has yielded compounds with a variety of therapeutic effects. mdpi.com Similarly, the incorporation of other heterocyclic rings like thiazole, pyrazole, and oxadiazole into hydrazide structures is a common strategy to generate diverse and potent bioactive molecules. nanobioletters.commdpi.com

The identification of these pharmacophoric features allows for the rational design of new hydrazine derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.comproquest.com

Preclinical Metabolic Pathways and Biotransformation Mechanisms

As of the current literature review, specific preclinical metabolic studies on this compound are not publicly available. However, insights into its potential biotransformation can be extrapolated from research on structurally related benzylhydrazine (B1204620) and other hydrazine derivatives in various in vitro and in vivo models. These studies indicate that metabolic transformation is a key determinant of the activity and clearance of such compounds.

The metabolic fate of benzylhydrazine has been investigated in rats, providing a potential model for the core structure of Hydrazine, (p-butoxybenzyl)-. Following administration of [14C]benzylhydrazine to rats, the primary metabolite identified in urine was hippuric acid. nih.gov This suggests a metabolic pathway involving oxidation of the benzyl (B1604629) group. In vitro studies using rat liver homogenates have further supported the role of the liver in the biotransformation of benzylhydrazine. nih.gov

For hydrazine derivatives more broadly, several key metabolic pathways have been identified. These processes are primarily enzymatic and can lead to the formation of various metabolites. The main routes of biotransformation include oxidation and acetylation.

Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, predominantly located in the liver, are central to the oxidative metabolism of many xenobiotics, including hydrazine derivatives. longdom.orgnih.gov These monooxygenases catalyze the addition of an oxygen atom to the substrate, which can lead to a variety of subsequent reactions. nih.gov The metabolism of phenelzine (B1198762) (2-phenylethylhydrazine) by rat liver microsomes, for example, results in the formation of a carbon radical that can inactivate cytochrome P-450. nih.gov Similarly, procarbazine, another hydrazine derivative, is rapidly metabolized by both cytochrome P450 and monoamine oxidase to its azo and subsequently azoxy derivatives. longdom.org The specific isozymes of cytochrome P450 involved can influence the rate and products of metabolism. longdom.org

Acetylation: Acetylation is another significant pathway in the biotransformation of hydrazine compounds. This reaction is catalyzed by N-acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the hydrazine moiety. The rate of acetylation can vary between individuals and species, a phenomenon known as acetylation polymorphism.

The metabolism of hydrazine derivatives can also involve the formation of reactive intermediates. For instance, the one-electron oxidation of isoniazid (B1672263), catalyzed by metal ions or myeloperoxidase, leads to the formation of an isoniazidyl radical. longdom.org These reactive species can covalently bind to cellular macromolecules. longdom.org

Table 1: Summary of Preclinical Metabolic Pathways for Related Hydrazine Derivatives

| Compound/Class | Model System | Key Metabolic Pathways | Major Metabolites/Intermediates | Reference |

| Benzylhydrazine | Rat (in vivo) | Oxidation | Hippuric acid | nih.gov |

| Benzylhydrazine | Rat liver homogenate (in vitro) | Oxidation | Not specified | nih.gov |

| Hydrazine Derivatives (General) | Preclinical models | Oxidation | Azo and azoxy derivatives, carbon radicals | longdom.org |

| Hydrazine Derivatives (General) | Preclinical models | Acetylation | Acetylated hydrazines | researchgate.net |

| Phenelzine | Rat liver microsomes (in vitro) | Oxidative metabolism | Phenylacetaldehyde, 2-phenylethanol, ethylbenzene, 2-phenylethyl radical | nih.gov |

| Procarbazine | Preclinical models | Oxidation (Cytochrome P450, Monoamine oxidase) | Azo and azoxy derivatives | longdom.org |

| Isoniazid | Preclinical models | One-electron oxidation | Isoniazidyl radical | longdom.org |

Applications in Organic Synthesis and Material Sciences

Utility as Synthetic Intermediates and Building Blocks

Substituted hydrazines, particularly benzylhydrazines, are valuable intermediates in the synthesis of a wide array of organic molecules. They serve as key building blocks for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and other functional organic materials. The reactivity of the hydrazine (B178648) moiety allows for its participation in cyclization reactions to form rings containing nitrogen atoms.

The general synthetic utility of substituted benzylhydrazines is highlighted by their role in creating complex molecular architectures. For instance, the condensation of hydrazines with carbonyl compounds like aldehydes and ketones yields hydrazones, which are themselves versatile intermediates. These hydrazones can be further transformed into various heterocyclic compounds such as pyrazoles and indoles through reactions like the Fischer indole (B1671886) synthesis.

Table 1: Potential Heterocyclic Systems Derived from Benzylhydrazine (B1204620) Derivatives

| Heterocyclic System | General Synthetic Precursor(s) | Potential Application Areas |

|---|---|---|

| Pyrazoles | Hydrazine derivative, 1,3-dicarbonyl compound | Pharmaceuticals, Agrochemicals |

| Indoles (via Fischer Synthesis) | Arylhydrazine, Aldehyde or Ketone | Pharmaceuticals, Dyes, Materials |

| Triazoles | Hydrazone derivative | Pharmaceuticals, Materials Science |

This table illustrates potential applications based on the known reactivity of the benzylhydrazine scaffold.

Role in Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

In modern organic synthesis, transition metal-catalyzed reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Hydrazine derivatives, and more specifically their hydrazone derivatives, have emerged as important partners in such transformations. N-tosylhydrazones, for example, are widely used as coupling partners in transition metal-catalyzed cross-coupling reactions to form polysubstituted olefins.

The nitrogen atoms of the hydrazine group can act as ligands, coordinating to transition metals and enabling catalytic cycles. While specific studies on "(p-butoxybenzyl)hydrazine" as a ligand are not available, Schiff bases derived from similar hydrazine structures are known to form stable complexes with various transition metals. These metal complexes can exhibit catalytic activity in reactions such as the oxidation of anilines. The presence of the butoxybenzyl group could modulate the electronic properties and solubility of such potential catalysts.

Furthermore, transition metal-catalyzed C-H activation is a powerful strategy, and directing groups are often employed to achieve site-selectivity. The nitrogen atoms in a benzylhydrazine derivative could potentially serve as directing groups to functionalize the aromatic ring or the benzylic position.

Precursors for Advanced Materials

The application of hydrazine and its derivatives extends into the realm of material sciences, where they can serve as precursors for a variety of functional materials.

While there is no specific information on the use of "Hydrazine, (p-butoxybenzyl)-, oxalate" for synthesizing mixed metal oxides, hydrazine derivatives can play a role in the synthesis of metal nitride thin films. These methods involve reacting a metal precursor with a hydrazine derivative at low temperatures. The organic substituents on the hydrazine can influence the deposition process and the properties of the resulting film. It is conceivable that a compound like "(p-butoxybenzyl)hydrazine" could be explored in similar low-temperature routes for forming metal nitrides or, through subsequent oxidation, mixed metal oxides.

Hydrazine itself is utilized as a foaming agent in the preparation of polymer foams. The reactivity of the hydrazine functional group allows for its incorporation into polymer backbones. For instance, reactions with diacyl chlorides or other bifunctional electrophiles could lead to the formation of polyamides or other novel polymers. The (p-butoxybenzyl) group would be a pendant group along the polymer chain, influencing the material's properties such as solubility, thermal stability, and morphology.

Specialized Chemical Reagents

Hydrazine and its derivatives are well-known reducing agents in organic chemistry. One of the most classic applications is the Wolff-Kishner reduction, which reduces a ketone or aldehyde to the corresponding alkane. Hydrazine hydrate (B1144303) is also used for the selective reduction of nitroarenes to anilines in the presence of a catalyst like Pd/C.

Aromatic hydrazines are generally considered weaker reducing agents than their aliphatic counterparts. The reducing potential of "(p-butoxybenzyl)hydrazine" would be influenced by the electronic nature of the p-butoxybenzyl group. Such compounds can be used for the reduction of specific functional groups, and the reaction conditions can often be tuned to achieve high selectivity. For example, hydrazine is an effective reducing agent for converting graphene oxide to reduced graphene oxide.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Hydrazine, (p-butoxybenzyl)-, oxalate (B1200264) |

| (p-butoxybenzyl)hydrazine |

| Pyrazole (B372694) |

| Indole |

| Triazole |

| Phthalazinone |

| N-tosylhydrazone |

| Graphene Oxide |

Use in Analytical Chemistry for Precipitation and Titration Procedures

(Content could not be generated due to lack of specific information)

Future Research Directions and Open Questions

Exploration of Novel and Sustainable Synthetic Pathways for Substituted Benzyl (B1604629) Hydrazine (B178648) Oxalates

The development of efficient and environmentally benign synthetic methodologies is crucial for the advancement of substituted benzyl hydrazine oxalates. Future research should prioritize the exploration of novel catalytic systems and reaction pathways that offer high yields, selectivity, and sustainability. A promising approach involves the oxidative amination of benzylic C-H bonds, which allows for the direct synthesis of benzyl hydrazines from readily available alkylarenes and dialkyl azodicarboxylates. rsc.orgresearchgate.net The use of inexpensive and abundant catalysts, such as copper-based systems, in these reactions is a particularly attractive avenue for sustainable synthesis. rsc.orgresearchgate.net

Further investigations could focus on:

Catalyst Development: Designing and screening new transition metal catalysts (e.g., iron, copper) to improve reaction efficiency and substrate scope. researchgate.net

Green Chemistry Principles: Employing eco-friendly solvents, reducing reaction times, and minimizing waste generation.

Flow Chemistry: Adapting synthetic protocols to continuous flow systems for enhanced scalability, safety, and control over reaction parameters.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Potential Advantages | Areas for Future Investigation |

| Oxidative Amination of Benzylic C-H Bonds | Direct functionalization, high atom economy | Catalyst optimization, broader substrate scope, understanding reaction mechanisms |

| Nucleophilic Substitution | Well-established methodology | Use of greener leaving groups and solvents, milder reaction conditions |

| Reductive Amination | Access to a wide range of derivatives | Development of more selective and efficient reducing agents |

Table 1: Comparison of Potential Synthetic Strategies for Substituted Benzyl Hydrazine Oxalates

Deeper Elucidation of Molecular Mechanisms of Action through Integrated Experimental and Computational Approaches

Understanding the precise molecular mechanisms by which substituted benzyl hydrazine oxalates exert their biological effects is paramount for their rational design and application. Future research should integrate experimental techniques with computational modeling to unravel these complex interactions. Substituted hydrazines are known to undergo metabolic activation, potentially catalyzed by enzymes such as cytochrome P450, leading to the formation of reactive intermediates like free radicals and diazonium ions. nih.gov These reactive species can then interact with cellular macromolecules, including proteins and DNA. nih.gov

Key research questions to address include:

Metabolic Pathways: Identifying the specific metabolic pathways involved in the bioactivation of Hydrazine, (p-butoxybenzyl)-, oxalate (B1200264) and characterizing the resulting metabolites.

Target Identification: Pinpointing the primary molecular targets (e.g., enzymes, receptors, ion channels) with which the parent compound or its metabolites interact. nih.gov

Radical-Mediated Effects: Investigating the role of free radical generation in the compound's mechanism of action and its implications for both therapeutic efficacy and potential toxicity. nih.gov

Integrated approaches combining in vitro assays (e.g., enzyme inhibition, receptor binding) with in silico methods (e.g., molecular docking, quantum mechanics/molecular mechanics [QM/MM] simulations) will be instrumental in building a comprehensive understanding of the structure-activity relationships.

Advanced Characterization Techniques for Intricate Structural Features and Dynamic Behavior

A thorough characterization of the three-dimensional structure and dynamic properties of Hydrazine, (p-butoxybenzyl)-, oxalate and its analogs is essential for understanding their function. While standard techniques provide valuable information, future studies should leverage advanced characterization methods to gain deeper insights.

| Technique | Information Gained | Future Research Application |

| Single-Crystal X-ray Crystallography | Precise three-dimensional molecular structure, intermolecular interactions | Elucidating solid-state packing and hydrogen bonding networks, guiding supramolecular design |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information in solution, conformational dynamics | Studying dynamic processes such as conformational changes and binding interactions with biological targets |

| Mass Spectrometry (MS) | Molecular weight determination, fragmentation patterns | Identifying metabolites and characterizing reaction intermediates |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification, vibrational modes | Probing changes in chemical bonding upon interaction with other molecules or materials |

Table 2: Advanced Characterization Techniques and Their Applications

Future work could involve the use of techniques like solid-state NMR to probe the structure and dynamics in the solid state, and advanced mass spectrometry methods to map metabolic pathways. These experimental data can be further enriched by computational predictions of properties such as collision cross section values. uni.lu

Rational Computational Design and Prediction of Novel Analogs with Enhanced Biological Profiles

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. Future research on substituted benzyl hydrazine oxalates should harness the power of computational design to predict and prioritize novel analogs with improved biological activities and desired physicochemical properties.

This can be achieved through:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models that correlate structural features with biological activity to guide the design of more potent and selective compounds.

Pharmacophore Modeling: Identifying the key structural motifs responsible for biological activity to create templates for virtual screening and de novo design.

Molecular Docking and Dynamics Simulations: Simulating the binding of novel analogs to their putative biological targets to predict binding affinities and modes of interaction. nih.gov

By systematically modifying the substituents on the benzyl ring and exploring different counterions, it is possible to fine-tune the electronic, steric, and pharmacokinetic properties of the parent compound to optimize its performance for specific applications.

Investigation of Emerging Applications in Functional Materials and Supramolecular Chemistry

Beyond their potential biological activities, substituted benzyl hydrazine derivatives represent versatile building blocks for the construction of novel functional materials and supramolecular assemblies. The hydrazine moiety can act as a ligand for metal coordination and a hydrogen bond donor/acceptor, enabling the formation of intricate architectures. researchgate.net

Future research in this area could explore: